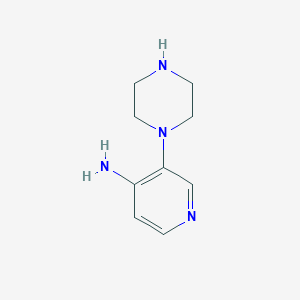

3-(Piperazin-1-yl)pyridin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N4 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

3-piperazin-1-ylpyridin-4-amine |

InChI |

InChI=1S/C9H14N4/c10-8-1-2-12-7-9(8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H2,10,12) |

InChI Key |

OPGSGWQRAGOEQU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CN=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Piperazin 1 Yl Pyridin 4 Amine and Its Structural Analogs

Chemo- and Regioselective Synthesis Strategies for the Piperazine-Pyridinamine Core

The construction of the 3-(piperazin-1-yl)pyridin-4-amine scaffold presents a significant challenge due to the potential for multiple reaction sites on both the pyridine (B92270) and piperazine (B1678402) rings. Achieving the desired 3,4-disubstituted pattern with the piperazine moiety at the 3-position and the amino group at the 4-position necessitates precise control over the reaction conditions and the use of strategic synthetic routes.

Multi-Step Reaction Sequences and Strategic Intermediate Derivatization

A common and effective approach to synthesize the target molecule involves a multi-step sequence starting from readily available precursors. A key strategy is the use of N-substituted 3-amino-4-halopyridines as pivotal intermediates. These intermediates allow for the selective introduction of the piperazine ring at a later stage.

A high-yielding protocol for the synthesis of N-substituted 3-amino-4-halopyridines has been developed, which involves a sequential Boc-removal and reductive amination mediated by trifluoroacetic acid and trimethylsilyl (B98337) trifluoromethanesulfonate. This method provides access to a wide range of N-substituted 3-amino-4-halopyridines in high purity, often without the need for chromatography.

Another potential starting point is the synthesis of 4-aminopyridine (B3432731) from 4-cyanopyridine. A patented one-step method utilizes sodium tungstate (B81510) as a catalyst in an aqueous sodium hypochlorite (B82951) solution to achieve this transformation. This 4-aminopyridine can then be halogenated at the 3-position to yield a suitable precursor for the subsequent coupling with piperazine.

The derivatization of intermediates is a crucial aspect of these multi-step syntheses. For instance, the protection of one of the nitrogen atoms in piperazine, often with a tert-butoxycarbonyl (Boc) group, is essential to prevent undesired side reactions and to control the point of attachment to the pyridine ring. A patented method for the one-step synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate highlights the use of a photocatalyst and an oxidant to directly couple 2-aminopyridine (B139424) with Boc-protected piperazine, showcasing a modern approach to creating similar structural motifs. google.com

The table below illustrates a potential multi-step synthetic sequence for this compound, based on established chemical transformations.

Table 1: Potential Multi-Step Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 4-Cyanopyridine | Sodium tungstate, Sodium hypochlorite, Water | 4-Aminopyridine |

| 2 | 4-Aminopyridine | N-Bromosuccinimide (NBS), Acetonitrile (B52724) | 3-Bromo-4-aminopyridine |

| 3 | 3-Bromo-4-aminopyridine | Boc-piperazine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Toluene | tert-Butyl 4-(4-aminopyridin-3-yl)piperazine-1-carboxylate |

| 4 | tert-Butyl 4-(4-aminopyridin-3-yl)piperazine-1-carboxylate | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | This compound |

This table presents a hypothetical pathway based on known chemical reactions and may require optimization.

Selective Functionalization and Late-Stage Modification Approaches

Late-stage functionalization offers a powerful strategy for introducing the piperazine moiety onto a pre-functionalized pyridine core. This approach is particularly valuable for creating libraries of analogs for structure-activity relationship (SAR) studies. A key method is the nucleophilic aromatic substitution (SNAr) of a 3-halo-4-aminopyridine with piperazine. The electron-donating amino group at the 4-position can activate the 3-position towards nucleophilic attack, although the reaction may require specific catalysts or conditions to proceed efficiently.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are highly effective for forming C-N bonds and can be applied to the synthesis of this compound. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine (piperazine) with an aryl halide (3-halo-4-aminopyridine). The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphines often providing the best results for coupling with aryl chlorides.

Another innovative approach involves the late-stage installation of a pyridinium (B92312) functionality on a molecule, followed by reductive couplings. While demonstrated on macrocyclic peptides, this strategy could be adapted for the synthesis of complex piperazinylpyridines. mdpi.com

Green Chemistry Principles and Sustainable Synthesis of this compound

The integration of green chemistry principles into the synthesis of complex molecules like this compound is crucial for developing environmentally benign and sustainable processes.

Solvent-Free and Catalytic Reaction Systems in Heterocyclic Synthesis

Solvent-free reaction conditions and the use of efficient catalytic systems are cornerstones of green heterocyclic synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. The synthesis of various pyridine and piperazine derivatives has been successfully achieved using microwave irradiation. acs.orgnih.gov For example, multicomponent reactions under solvent-free conditions, sometimes facilitated by microwave heating, offer an efficient and atom-economical route to highly substituted pyridines.

The use of heterogeneous catalysts is another key aspect of green chemistry, as they can be easily separated from the reaction mixture and reused. For instance, a novel acid nanocatalyst based on hercynite has been reported for the green synthesis of 2-(piperazin-1-yl) quinoxaline (B1680401) derivatives via a one-pot multi-component reaction. google.com Similar catalytic systems could be explored for the synthesis of the target molecule.

Atom Economy and Reaction Efficiency Optimization for Complex Amines

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of the amount of starting materials that are incorporated into the final product. To maximize atom economy in the synthesis of this compound, it is essential to design synthetic routes that minimize the formation of byproducts.

Addition and cycloaddition reactions are inherently more atom-economical than substitution and elimination reactions. Therefore, exploring synthetic strategies that involve, for example, a direct addition of piperazine across a reactive pyridine intermediate would be a greener approach.

Reaction efficiency is also optimized by using catalytic rather than stoichiometric amounts of reagents. Palladium-catalyzed amination reactions are a prime example of this principle, as only a small amount of the palladium catalyst is required to facilitate the coupling of the amine and the aryl halide.

The table below provides a comparative overview of different synthetic approaches from a green chemistry perspective.

Table 2: Green Chemistry Metrics for Different Synthetic Approaches

| Synthetic Approach | Key Green Principles | Potential Advantages | Potential Challenges |

| Multi-step Synthesis | Use of protecting groups to improve selectivity. | Well-established reactions, high purity of intermediates. | Lower overall yield, generation of waste from protection/deprotection steps. |

| Late-Stage Functionalization | Convergent synthesis, potential for parallel synthesis. | Efficient for creating libraries of analogs. | May require harsh conditions or expensive catalysts. |

| Microwave-Assisted Synthesis | Reduced energy consumption, shorter reaction times. | Increased reaction rates and yields. | Scalability can be a challenge. |

| Flow Chemistry | Improved safety and control, potential for automation. | High throughput, efficient mixing and heat transfer. | Requires specialized equipment. |

| Catalytic Systems | Use of reusable catalysts, reduced waste. | High efficiency and selectivity. | Catalyst deactivation and cost. |

Novel Synthetic Routes and Process Intensification Studies

The development of novel synthetic routes and the application of process intensification are key to improving the efficiency, safety, and sustainability of chemical manufacturing.

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers significant advantages for the synthesis of heterocyclic compounds. It allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. The continuous flow synthesis of imidazopyridines and other heterocyclic systems has been successfully demonstrated and could be applied to the production of this compound. acs.org

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. This can be achieved through various strategies, including the use of microreactors, which offer high surface-to-volume ratios for efficient heat and mass transfer, and the integration of reaction and separation steps into a single unit. While specific process intensification studies for this compound are not yet widely published, the general principles are highly applicable to its synthesis, particularly in a large-scale production setting.

Microwave-Assisted and Flow Chemistry Synthesis of Piperazine-Pyridinamine Derivatives

Modern synthetic chemistry has increasingly adopted microwave-assisted synthesis and flow chemistry to expedite reaction times, improve yields, and enhance reaction control compared to conventional heating methods.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to heat reactions directly and efficiently. For nitrogen-containing heterocycles like piperazine-pyridinamine derivatives, this often translates to dramatically reduced reaction times, from hours to minutes, and improved product yields. Microwave-assisted synthesis has been successfully employed in various reactions crucial for building this scaffold, including nucleophilic aromatic substitution (SNAr), C-N coupling reactions, and the formation of complex heterocyclic systems. acs.orgnih.gov For instance, the condensation of substituted pyridines with piperazine, a key step in forming the core structure, can be significantly accelerated. nih.gov Similarly, the N-alkylation of the piperazine ring or palladium/copper co-catalyzed C-N coupling reactions to build dihydroquinoxalinic derivatives have been effectively performed under microwave irradiation. acs.org

Flow Chemistry: Continuous flow chemistry involves pumping reactants through a reactor (such as a heated tube or microfluidic chip), where the reaction occurs. This methodology offers superior control over reaction parameters like temperature, pressure, and mixing, leading to higher reproducibility and safety, especially for highly exothermic or rapid reactions. A notable application is the synthesis of enantioenriched piperidines, a related and often incorporated structure, through the continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents, which can be achieved in minutes with high diastereoselectivity. organic-chemistry.org This approach is scalable and demonstrates the potential for the large-scale, efficient production of chiral intermediates relevant to the synthesis of complex piperazine-pyridinamine analogs.

| Methodology | Key Advantages | Relevant Reaction Types | Example Application |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction rates. | Nucleophilic substitution, C-N coupling, condensation reactions. acs.org | Synthesis of quinoline (B57606) thiosemicarbazones via condensation. nih.gov |

| Flow Chemistry | Precise control of parameters, enhanced safety, scalability, high reproducibility. | Hydrogenation, multi-component reactions, reactions with hazardous intermediates. | Continuous flow synthesis of enantioenriched α-substituted piperidines. organic-chemistry.org |

Stereochemical Control and Chiral Auxiliary Applications in Analog Synthesis

The three-dimensional arrangement of atoms (stereochemistry) in a molecule is critical, as different enantiomers or diastereomers of a drug can have vastly different biological activities. acs.org Therefore, controlling the stereochemical outcome during the synthesis of analogs is of paramount importance.

Stereochemical Control: Achieving precise stereochemistry often involves asymmetric synthesis strategies. A powerful approach combines chemical synthesis with biocatalysis. For example, a chemo-enzymatic method for the asymmetric dearomatization of activated pyridines can produce substituted piperidines with specific stereochemistry. nih.gov This process might use an amine oxidase/ene imine reductase cascade to convert tetrahydropyridine (B1245486) intermediates into stereo-defined piperidines, which are valuable building blocks for more complex molecules. nih.gov

Chiral Auxiliaries: A common strategy for stereochemical control is the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily attached to a substrate to direct a subsequent chemical reaction to produce a specific stereoisomer. sigmaaldrich.com After the desired stereoselective transformation, the auxiliary is removed and can often be recycled. sigmaaldrich.com Widely used chiral auxiliaries include ephedrine (B3423809) derivatives, pseudoephedrines, and oxazolidinones. sigmaaldrich.com In the synthesis of complex piperazine-pyridinamine analogs, a chiral auxiliary could be attached to the piperazine ring or a substituent to guide the stereoselective addition of other groups, ensuring the final product has the desired 3D configuration for optimal biological interaction.

Derivatization Strategies and Preparation of Diverse Structural Analogs

To explore the structure-activity relationship (SAR) and optimize the properties of a lead compound, chemists synthesize a library of structural analogs. This is achieved through systematic derivatization of the core scaffold.

Modification of the Piperazine Ring for Functional Diversification

The piperazine ring in the this compound scaffold typically has a secondary amine group that serves as a prime handle for functionalization. This allows for the introduction of a wide array of chemical moieties to probe interactions with biological targets and modulate physicochemical properties.

A common strategy involves the acylation or alkylation of the N-4 nitrogen of the piperazine ring. For example, starting with a precursor like 1-(3-nitropyridin-2-yl)piperazine, a diverse library of derivatives can be synthesized. nih.gov This can be achieved by reacting the piperazine intermediate with various electrophiles such as 2-chloro-N-arylacetamides or their propanamide equivalents in the presence of a base like potassium carbonate. nih.gov This approach yields series of amides that can systematically vary the steric and electronic properties of the substituent. nih.gov Such modifications are crucial for optimizing a compound's binding affinity and pharmacological profile.

| Starting Material | Reagent | Resulting Functional Group | Purpose |

|---|---|---|---|

| 1-(Pyridin-2-yl)piperazine | 2-Chloro-N-arylacetamides | N-Arylacetamide | Introduce diverse aryl groups for SAR studies. nih.gov |

| 1-(Pyridin-2-yl)piperazine | 2-Chloro-N-arylpropanamides | N-Arylpropanamide | Vary linker length and substitution for property modulation. nih.gov |

| Piperazine | Dansyl chloride (DNS-Cl) | Sulfonamide | Introduce a fluorescent tag for analytical detection. researchgate.net |

Substitution Pattern Variations on the Pyridine Ring and their Synthetic Implications

Modifying the substitution pattern on the pyridine ring is another key strategy for analog development. The nature and position of substituents can profoundly influence the electronic properties of the ring system and, consequently, its reactivity and interaction with biological targets.

The synthetic implications of these substitutions are significant. For instance, the synthesis of the core this compound structure often relies on a nucleophilic aromatic substitution (SNAr) reaction. The success of this reaction is highly dependent on the presence of electron-withdrawing groups on the pyridine ring, which activate the ring towards nucleophilic attack. A nitro group (NO₂) ortho or para to the leaving group (e.g., a halogen) makes the carbon atom at that position strongly electrophilic, facilitating the attack by the piperazine nucleophile. nih.gov

Conversely, after the core is assembled, the substituents can be further modified. An amino group, as in the target compound, can be introduced by the reduction of a nitro group. This amino group itself can then serve as a point for further derivatization, such as diazotization or acylation, to generate additional analogs. Strategically altering substituents can also be used to mitigate undesirable properties, such as changing a pyridine group to a pyrimidine (B1678525) to reduce interactions with metabolic enzymes like CYP3A4. acs.org

Computational Chemistry and Theoretical Investigations of 3 Piperazin 1 Yl Pyridin 4 Amine

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods are powerful tools for elucidating the intrinsic electronic characteristics of a molecule. For 3-(Piperazin-1-yl)pyridin-4-amine, these studies focus on its ground-state properties and the distribution of electrons, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. Calculations for derivatives and related structures are often performed using the B3LYP functional with a 6-31G* or similar basis set to achieve a balance between accuracy and computational cost. researchgate.netirjweb.cominpressco.com These calculations can determine the optimized geometry of the molecule, corresponding to its lowest energy state.

For this compound, DFT calculations would reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles. The theory also allows for the calculation of electronic properties like total energy, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. irjweb.comscirp.org

Molecular orbital (MO) analysis provides a detailed picture of the electron distribution within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, and its energy is related to the ionization potential. The LUMO, on the other hand, represents the ability to accept an electron, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. irjweb.com In related piperazine (B1678402) derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the piperazine and aminopyridine nitrogens, while the LUMO may be distributed over the pyridine (B92270) ring. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of negative potential (in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (in blue), which are electron-poor and susceptible to nucleophilic attack. For aminopyridine derivatives, the nitrogen atoms of the pyridine ring and the amino group typically represent regions of negative electrostatic potential, making them potential sites for hydrogen bonding. researchgate.netresearchgate.net The piperazine nitrogen atoms also contribute to the negative potential regions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and dynamic behavior of this compound are critical for its interaction with biological macromolecules. Conformational analysis and molecular dynamics simulations are employed to explore these aspects.

The piperazine ring in this compound can adopt several conformations, with the chair form being the most stable in many cases. However, twist-boat conformations have also been observed, particularly when the piperazine is part of a constrained environment like a protein binding site. mdpi.com The connection of the piperazine to the pyridine ring introduces additional rotational freedom, leading to a complex conformational energy landscape. mdpi.com

Computational methods can be used to map this energy landscape, identifying the low-energy conformations and the energy barriers between them. nih.gov The relative energies of different conformers can be influenced by the surrounding environment, such as the solvent. In aqueous solutions, conformations that allow for favorable hydrogen bonding with water molecules may be preferred.

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound over time. nih.gov In aqueous solution, MD simulations can reveal how the molecule interacts with surrounding water molecules and how its conformation fluctuates. nitech.ac.jpnih.govresearchgate.net These simulations can also provide insights into the hydration of the molecule and the mobility of water around it. nitech.ac.jp

When bound to a protein, the dynamic behavior of the molecule can change significantly. MD simulations of the ligand-protein complex can show how the molecule adapts its conformation to fit within the binding site and which interactions are most stable. nih.gov For example, the piperazine moiety might adopt a specific conformation to optimize interactions with amino acid residues in the binding pocket. These simulations are crucial for understanding the molecular basis of the ligand's affinity and selectivity for its target protein. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, these studies involve systematically modifying different parts of the molecule and evaluating the impact on their biological effects, such as inhibitory activity against a specific enzyme. mdpi.com

The general scaffold of piperazinyl-aminopyridine is found in a number of biologically active compounds, including kinase inhibitors. researchgate.netacs.org SAR studies on these classes of molecules have revealed several key features that influence their potency and selectivity.

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Piperazinyl-Aminopyridine Derivatives

| Molecular Modification | Effect on Activity | Rationale |

| Piperazine Ring Substitutions | ||

| Substitution on the second nitrogen of the piperazine | Can significantly enhance potency. researchgate.net | The substituent can occupy a lipophilic pocket in the target protein, leading to stronger binding. The nature and size of the substituent are critical. |

| Replacement of piperazine with other cyclic amines (e.g., piperidine (B6355638), morpholine) | Often leads to a decrease in activity. nih.gov | The specific geometry and basicity of the piperazine ring are often crucial for optimal interactions with the target. |

| Aminopyridine Core Modifications | ||

| Substitution on the pyridine ring | Can modulate potency and selectivity. acs.org | Substituents can influence the electronic properties of the ring and create additional interactions with the protein. |

| Modification of the 4-amino group | Generally detrimental to activity. acs.org | The amino group is often a key hydrogen bond donor, interacting with the hinge region of kinases. |

| Overall Physicochemical Properties | ||

| Lipophilicity | Needs to be optimized. | Increasing lipophilicity can improve cell permeability and potency up to a point, but excessive lipophilicity can lead to poor solubility and off-target effects. |

| Acidity/Basicity (pKa) | Important for solubility and target interaction. | The basicity of the piperazine nitrogens is crucial for forming salt bridges and hydrogen bonds with the target protein. |

These SAR studies highlight the importance of the piperazine moiety for biological activity, often acting as a key anchoring point or a vector for introducing further functionality. nih.gov The aminopyridine core is also critical, frequently participating in essential hydrogen bonding interactions with the target protein. acs.org By systematically exploring these structural modifications, researchers can fine-tune the properties of this compound to develop more potent and selective therapeutic agents. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling in silico

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives containing the piperazine-pyridine scaffold, QSAR studies are instrumental in identifying key molecular features that govern their therapeutic effects.

Researchers develop 2D and 3D-QSAR models to understand how specific physicochemical properties and structural attributes influence the activity of a compound. nih.govfrontiersin.org For instance, in a study on aryl alkanol piperazine derivatives with antidepressant activities, statistically significant 2D-QSAR models were developed using genetic function approximation. nih.gov These models indicated that descriptors such as dipole moment (Dipole-mag), electronic properties (HOMO - Highest Occupied Molecular Orbital), and shape (Shadow-XZ) were crucial for inhibiting serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake. nih.gov Similarly, a 3D-QSAR study on piperazinyl-glutamate-pyridines as P2Y12 antagonists for inhibiting platelet aggregation resulted in robust models that provided clues for the rational modification of molecules to enhance potency. nih.gov

These models are validated internally and externally to ensure their predictive power. nih.govmdpi.com The insights gained from the contour maps generated by methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) guide the design of new analogs with potentially improved activity. nih.govresearchgate.net

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Piperazine Derivatives

| Descriptor Type | Example Descriptor | Significance in a Study | Reference |

|---|---|---|---|

| Electronic | HOMO (Highest Occupied Molecular Orbital) | Influences noradrenaline (NA) reuptake inhibition activity. | nih.gov |

| Topological | Atype_C_6 | Influences 5-hydroxytryptamine (5-HT) reuptake inhibition activity. | nih.gov |

| Steric | Molar Refractivity | Can be correlated with the volume and shape of the molecule, affecting binding. | |

| Hydrophobic | MlogP | Describes the lipophilicity of the molecule, which is crucial for membrane permeability and target interaction. | researchgate.net |

| Thermodynamic | Dipole-mag | Relates to the polarity of the molecule and its ability to form dipole-dipole interactions. | nih.gov |

Ligand-Based and Structure-Based Computational Design Approaches for Target Interactions

Computational design strategies for developing new therapeutic agents based on the this compound scaffold can be broadly categorized as ligand-based or structure-based.

Ligand-Based Design: This approach is employed when the 3D structure of the biological target is unknown. It relies on the knowledge of a set of molecules known to interact with the target. Techniques like pharmacophore modeling and QSAR fall under this category. researchgate.net By analyzing the common structural features of active compounds, a pharmacophore model can be generated, which represents the essential steric and electronic features required for biological activity. This model then serves as a template to screen virtual libraries for new, structurally diverse compounds or to guide the modification of existing leads.

Structure-Based Design: When the three-dimensional structure of the target protein is available, often from X-ray crystallography or NMR spectroscopy, structure-based drug design becomes a powerful tool. nih.gov This approach involves using molecular docking and molecular dynamics simulations to study how a ligand, such as a derivative of this compound, fits into the binding site of its target. nih.gov For example, in the development of PI3Kδ inhibitors, the identification of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazin-4-amine derivatives was guided by structure-based design to achieve high potency and selectivity. nih.gov Similarly, the design of fatty acid binding protein 4 (FABP4) inhibitors utilized scaffold hopping and ligand growing experiments within the FABP4 binding cavity to generate novel pyridazinone-based molecules. nih.gov This method allows for the direct visualization of ligand-receptor interactions, providing a rational basis for optimizing affinity and selectivity. nih.gov

Molecular Docking and Target Interaction Prediction in silico

Molecular docking is a primary computational method used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor). researchgate.net For this compound and its analogs, docking studies are crucial for identifying potential biological targets and elucidating the structural basis of their activity.

The process involves placing the ligand into the binding site of a protein in various conformations and orientations and scoring these poses based on a scoring function that estimates the binding energy. nih.gov In a study on pyridylpiperazine hybrid derivatives as urease inhibitors, molecular docking was used to predict the binding modes of the most potent compounds. nih.gov The results showed that the inhibitors formed favorable interactions with the active site of urease, with binding energies significantly lower than that of the standard inhibitor, thiourea. nih.gov Similarly, docking studies of piperazine-linked naphthalimide derivatives against carbonic anhydrase IX (CAIX) revealed binding affinities and interaction patterns, with one compound showing a better binding affinity than the established inhibitor SLC-0111. nih.gov These predictions help prioritize compounds for synthesis and biological testing. nih.gov

Table 2: Predicted Binding Affinities of Piperazine Derivatives against Various Targets

| Compound/Derivative Class | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Piperazine-linked 1,8-Naphthalimide-Arylsulfonyl Derivative (SA7) | Carbonic Anhydrase IX (5FL4) | -8.61 | nih.gov |

| Piperazine-linked 1,8-Naphthalimide-Arylsulfonyl Derivative (SA2) | Carbonic Anhydrase IX (5FL4) | -8.39 | nih.gov |

| Pyridylpiperazine Derivative (5b) | Urease (4H9M) | -8.0 | nih.gov |

| Pyridylpiperazine Derivative (7e) | Urease (4H9M) | -8.1 | nih.gov |

| Pyridylpiperazine Precursor (3) | Urease (4H9M) | -6.1 | nih.gov |

Identification of Potential Binding Sites and Ligand Efficiency Calculations

A key outcome of molecular docking is the identification of the potential binding site on the target protein and the specific amino acid residues that interact with the ligand. nih.gov These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For example, docking of pyridylpiperazine urease inhibitors revealed hydrogen bonds with residues like Lys716 and Thr33, and π-alkyl interactions between the pyridine ring and residues such as Tyr32 and Val744. nih.gov In another study, crucial hydrogen bond formation with the Val-135 residue in the active site of GSK-3β was observed for pyrimidin-4-one bearing piperazine derivatives. nih.gov Understanding these specific interactions is fundamental for structure-based drug design, as it allows for targeted modifications to the ligand to improve its binding affinity and selectivity. nih.gov

Ligand Efficiency (LE) is a metric used in drug discovery to evaluate how well a compound binds to its target, relative to its size (typically measured by the number of heavy, non-hydrogen atoms). It is a valuable tool for lead optimization, as it helps identify small, efficient fragments that can be developed into more potent drug candidates. While specific LE calculations for this compound are not available in the reviewed literature, the concept is central to modern drug design. The discovery of highly ligand-efficient Janus Kinase 1 (JAK1) selective inhibitors highlights the importance of optimizing this parameter to achieve a good balance of potency, selectivity, and favorable pharmacokinetic properties. nih.gov

Simulation of Molecular Recognition Processes and Binding Thermodynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the molecular recognition process. MD simulations are used to assess the stability of the docked conformation over time and to study the flexibility of both the ligand and the protein. nih.gov In a study of piperazinyl-glutamate-pyridines, MD simulations were used to validate the rationality and stability of the molecular conformations derived from docking, confirming that the key interactions were maintained. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies in Academic Research

High-Resolution Spectroscopic Techniques for Structural Elucidation (Focus on methodology and advanced applications)

High-resolution spectroscopy is indispensable for the definitive structural elucidation of complex molecules. These techniques probe the molecular structure at the atomic and bond level, providing a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. nih.gov For a molecule with multiple distinct proton and carbon environments like 3-(Piperazin-1-yl)pyridin-4-amine, advanced NMR methods are critical. While standard 1D ¹H and ¹³C NMR provide initial information, complex spin systems and signal overlap often necessitate more powerful experiments. youtube.com

Two-dimensional (2D) NMR experiments are routinely employed for the complete assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of adjacent protons within the pyridine (B92270) and piperazine (B1678402) rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), definitively linking each proton to its corresponding carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments and confirming the connectivity between the piperazine and pyridine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to probe spatial relationships between protons, helping to confirm the compound's conformation in solution.

Innovations in NMR include the use of higher field strength magnets for greater signal dispersion and sensitivity, and advanced pulse sequences that can suppress solvent signals or selectively excite specific nuclei. youtube.comsemanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound This table is illustrative, based on typical chemical shifts for aminopyridine and piperazine moieties. Actual values would be confirmed experimentally.

| Position | Atom Type | Predicted Chemical Shift (ppm) | Rationale |

| 2 | C-H | ~8.0 | Aromatic proton adjacent to ring nitrogen. |

| 5 | C-H | ~6.7 | Aromatic proton ortho to the amino group. |

| 6 | C-H | ~7.8 | Aromatic proton para to the amino group. |

| 2', 6' | N-CH₂ | ~3.1 | Piperazine protons adjacent to the pyridine ring. |

| 3', 5' | N-CH₂ | ~3.0 | Piperazine protons adjacent to the secondary amine. |

| 4 | NH₂ | ~5.5 | Amino group protons, broad signal. |

| 1' | NH | ~2.0 | Secondary amine proton in piperazine, broad. |

| 3 | C | ~150 | Aromatic carbon attached to piperazine nitrogen. |

| 4 | C | ~155 | Aromatic carbon attached to the amino group. |

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. semanticscholar.org In the context of this compound, it serves two primary roles in a research setting: product identification and reaction monitoring. researchgate.net

Product Identification: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides an extremely accurate mass measurement of the synthesized molecule. This allows for the determination of the elemental formula, confirming that the desired product has been formed. Further structural confirmation is achieved using tandem mass spectrometry (MS/MS), where the molecular ion is fragmented. The resulting fragmentation pattern for this compound would be expected to show characteristic losses of the piperazine moiety or fragments of the aminopyridine ring, providing unambiguous structural proof. iosrjournals.org

Reaction Monitoring: Modern MS techniques can be used to monitor the progress of a chemical synthesis in real time. waters.com By introducing a small, continuous flow from the reaction vessel into the mass spectrometer, researchers can track the disappearance of starting materials and the appearance of the product ion corresponding to this compound. This allows for precise determination of reaction completion and can help in optimizing reaction conditions such as temperature or catalyst loading. researchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. nih.gov These techniques are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations.

For this compound, FTIR and Raman spectra would display characteristic bands confirming the presence of key functional groups.

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| N-H Stretching | 3300-3500 | Asymmetric and symmetric stretches of the primary amine (NH₂). |

| N-H Stretching | 3200-3400 | Secondary amine (NH) stretch in the piperazine ring. |

| Aromatic C-H Stretching | 3000-3100 | C-H bonds on the pyridine ring. |

| Aliphatic C-H Stretching | 2850-2960 | C-H bonds of the piperazine CH₂ groups. |

| C=C, C=N Stretching | 1580-1650 | Aromatic ring stretching vibrations of the pyridine core. |

| N-H Bending | 1550-1640 | Scissoring vibration of the primary amine group. |

| C-N Stretching | 1250-1350 | Stretching of the aryl-N and alkyl-N bonds. |

Advanced applications of these techniques involve studying shifts in these vibrational frequencies to understand intermolecular interactions, such as hydrogen bonding involving the amine groups. nih.gov Furthermore, computational methods like Density Functional Theory (DFT) can be used to calculate theoretical vibrational spectra, which, when compared to experimental data, can provide deep insights into the molecule's preferred three-dimensional conformation. iu.edu.sa

Chromatographic Separation and Purity Assessment in Research Contexts (Focus on method development)

Chromatographic techniques are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for quantifying its purity. researchgate.net

HPLC and its higher-resolution evolution, UPLC, are the predominant techniques for the purity assessment of non-volatile organic compounds like this compound. semanticscholar.orgdcu.ie Developing a robust method is a critical step in academic research.

A typical method development strategy for this compound would involve reversed-phase chromatography. The key parameters to optimize include:

Stationary Phase (Column): An octadecyl (C18) or octyl (C8) bonded silica (B1680970) column is a common starting point due to the compound's moderate polarity.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer to control pH and ensure consistent ionization of the amine groups) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. A gradient elution, where the proportion of the organic modifier is increased over time, is typically employed to ensure the separation of components with a wide range of polarities. nih.gov

Detection: Given the presence of the pyridine ring chromophore, UV detection would be highly effective. A full UV spectrum would be taken to determine the wavelength of maximum absorbance (λmax) for sensitive detection.

Validation: Once developed, the method would be validated according to established guidelines for parameters such as linearity, precision, accuracy, and limit of detection (LOD) and quantification (LOQ). iosrjournals.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying thermally stable and volatile compounds. semanticscholar.org While this compound itself has a high boiling point and is not ideally suited for direct GC analysis, GC-MS is invaluable for analyzing potential volatile impurities and byproducts from its synthesis. cmbr-journal.com

This could include:

Residual Solvents: Identifying and quantifying trace amounts of solvents used in the reaction or purification steps (e.g., toluene, ethanol, tetrahydrofuran).

Volatile Starting Materials: Detecting any unreacted, volatile precursors.

Low-Molecular-Weight Byproducts: Identifying small, volatile side products that may have formed during the synthesis.

The GC separates these volatile components based on their boiling points and interaction with the stationary phase, and the coupled MS provides definitive identification based on their mass spectra and fragmentation patterns. nih.gov

X-Ray Crystallography and Solid-State Analysis

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is then used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined with high precision.

As of the latest literature review, the crystal structure of this compound has not been reported. A crystal structure determination would provide precise data on bond lengths, bond angles, and torsion angles within the molecule. This would definitively establish the conformation of the piperazine and pyridine rings. For instance, in related compounds, the piperazine ring commonly adopts a chair conformation. nih.govunimi.it

A typical output of such a study would be a set of crystallographic data, as illustrated by the example of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, a compound containing a piperazinyl moiety. unimi.it

Illustrative Crystallographic Data for a Related Compound (7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate) unimi.it

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.4737 (11) |

| b (Å) | 17.650 (2) |

| c (Å) | 8.5451 (10) |

| β (˚) | 90.156 (2) |

| Volume (ų) | 1428.9 (3) |

| Z | 4 |

Furthermore, polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state characterization. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. Polymorphism studies for this compound would involve crystallizing the compound under various conditions and analyzing the resulting solids using techniques like powder X-ray diffraction (PXRD) to identify different crystalline forms.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent interactions. These supramolecular interactions, primarily hydrogen bonds, play a crucial role in the stability of the crystal lattice.

In the case of this compound, the presence of amine and piperazine functionalities suggests a high potential for hydrogen bonding. The amino group (-NH2) and the secondary amine in the piperazine ring can act as hydrogen bond donors, while the nitrogen atoms of the pyridine and piperazine rings can act as hydrogen bond acceptors.

Mechanistic Biochemical Investigations of 3 Piperazin 1 Yl Pyridin 4 Amine Interactions

Molecular Target Identification and Binding Studies in vitro

The aminopyridinyl-piperazine scaffold is a versatile template for designing molecules that can bind with high affinity to various protein targets, including receptors and enzymes. mdpi.com

Arylpiperazine derivatives are well-documented for their activity at numerous neurotransmitter receptors. ijrrjournal.com They are particularly prominent as ligands for aminergic G protein-coupled receptors (GPCRs), such as serotonin (B10506), dopamine, and adrenergic receptors, making them valuable for developing treatments for central nervous system (CNS) disorders. mdpi.com The specific substitution pattern on the piperazine (B1678402) and pyridine (B92270) rings dictates the affinity and selectivity for these receptors. ijrrjournal.com

For instance, certain piperazine derivatives show high affinity for human recombinant D2, D3, D4, and 5-HT1A receptors. ijrrjournal.com The flexibility of the piperazine scaffold allows for the development of compounds with balanced affinity for multiple receptors, such as dual µ-opioid receptor (MOR) agonists and delta-opioid receptor (DOR) antagonists. ijrrjournal.com Furthermore, modifying the core structure, such as creating a pyrazinyl-piperazinyl-piperidine scaffold, has led to the identification of potent antagonists for the CXCR3 chemokine receptor. nih.gov

Interactive Table: Receptor Binding Affinity of Various Piperazine Derivatives

| Compound Class | Target Receptors | Affinity (Ki or IC50) | Reference |

|---|---|---|---|

| Arylpiperazines | 5-HT1A, 5-HT2A, 5-HT7, D2 | Low nanomolar range | mdpi.com |

| 4-Substituted Piperazines | Mu Opioid Receptor (MOR), Delta Opioid Receptor (DOR) | Low nanomolar range | ijrrjournal.com |

| Pyrazinyl-piperazinyl-piperidines | CXCR3 | Single-digit nanomolar | nih.gov |

This table presents data for various piperazine-containing compound classes, not specifically for 3-(Piperazin-1-yl)pyridin-4-amine.

The piperazine moiety is a key component in numerous enzyme inhibitors. mdpi.com Its structural properties and ability to improve pharmacokinetic profiles make it a frequent choice in the design of new therapeutic agents. nih.gov

Piperazine-based compounds have been identified as potent inhibitors of tubulin polymerization. nih.gov One highly active derivative, (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone, was found to slow, but not completely abolish, tubulin polymerization, leading to mitotic arrest in cancer cells. nih.gov Other research has shown that piperazine-substituted pyranopyridines can act as inhibitors of Hepatitis B Virus (HBV) virion production, demonstrating a non-toxic antiviral mechanism. mdpi.comnih.gov In the context of cancer, derivatives have been developed that show potent inhibitory activity against telomerase. nih.gov

Interactive Table: Enzyme and Process Inhibition by Piperazine Derivatives

| Compound/Derivative | Target Enzyme/Process | Potency (IC50) | Mechanism | Reference |

|---|---|---|---|---|

| Piperazine-containing Oleanolic Acid derivative | PC3 Cancer Cells | 1.05 µM | Cell cycle arrest at G2/M phase, DNA damage | nih.gov |

| Piperazine-containing Bergenin derivative | MCF-7 Cancer Cells | 1.08 µM | Interaction with tubulin, induction of apoptosis | nih.gov |

| (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone | Colon Cancer Cells | Not specified | Inhibition of microtubule dynamics, mitotic arrest | nih.gov |

This table presents data for various piperazine-containing compounds, not specifically for this compound.

Cellular Pathway Modulation and Signal Transduction Studies in vitro

Piperazine derivatives can exert their effects by modulating key intracellular signaling pathways, particularly those involved in cell survival and death. Several studies have shown that these compounds can trigger apoptosis in cancer cells through the intrinsic mitochondrial pathway. researchgate.net This is evidenced by the upregulation of apoptotic markers like cleaved caspase-3, cytochrome c, and Bax, along with increased activity of caspase-9. researchgate.net

Furthermore, certain piperazine-based molecules can sensitize cancer cells to apoptosis induced by external signals like Tumor Necrosis Factor-alpha (TNF-α). nih.gov This suggests an interaction with pathways that regulate cellular response to inflammatory cytokines. In some instances, the cytotoxic effects of piperazine derivatives, which include the induction of both apoptosis and necrosis, have been shown to occur independently of the ERK1/2 signaling pathway and are not mediated by oxidative stress. mdpi.comnih.gov

The interaction of piperazine-containing compounds with cellular machinery can lead to changes in gene expression. In one study, piperazine treatment of cells infected with Anatid herpesvirus 1 resulted in the differential expression of host genes. nih.gov Specifically, several genes involved in the innate immune response, including IL-1β, NLRP3, IL18, TNFα, IFN-α, IFN-β, CH25H, and viperin, showed significant upregulation. nih.gov This indicates that piperazine can modulate cellular function by regulating the expression of genes central to host defense mechanisms. nih.gov Detailed investigations into the global effects of this compound on gene and protein expression are not currently available in the public domain.

Interaction with Biological Macromolecules (e.g., DNA, RNA, Proteins)

The biological activity of aminopyridinyl-piperazine compounds stems from their ability to interact with essential biological macromolecules.

Proteins: The primary targets for this class of compounds are proteins. As detailed in sections 5.1.1 and 5.1.2, the piperazine scaffold is adept at binding to a wide range of proteins, including GPCRs, kinases, and structural proteins like tubulin. mdpi.commdpi.comnih.gov The nitrogen atoms in the piperazine ring can form hydrogen bonds and the ring itself acts as a rigid scaffold to correctly position other pharmacophoric groups for optimal interaction with the protein's binding site. mdpi.comnih.gov

DNA: While protein targets are more common, some piperazine-containing compounds have been shown to interact with DNA. Cellular mechanism studies have revealed that certain derivatives can induce DNA damage, contributing to their anticancer effects. nih.gov For example, metal complexes incorporating pyridine-based ligands have been shown to bind strongly to DNA, likely through intercalation, leading to DNA cleavage and fragmentation, which ultimately induces apoptosis. nih.gov However, direct DNA binding studies for this compound have not been reported.

RNA: There is currently a lack of specific research findings regarding the direct interaction of aminopyridinyl-piperazine derivatives with RNA molecules.

Following a comprehensive search for scientific literature on the chemical compound This compound , also known by its alternative name 4-Amino-3-(1-piperazinyl)pyridine and CAS number 179545-67-0, it has been determined that there is no publicly available research data corresponding to the specific topics outlined in the request.

Extensive searches were conducted to locate information regarding the mechanistic biochemical interactions and in vitro metabolic profile of this compound. However, no studies were found that detail the following required subjects:

Binding Stoichiometry and Thermodynamics: No data is available on the stoichiometric or thermodynamic parameters (such as enthalpy or entropy changes) of this compound's interaction with macromolecules.

Conformational Changes: There are no published findings on the conformational changes induced in biological targets upon the binding of this ligand.

Metabolic Stability and Biotransformation: Information regarding the in vitro metabolic stability, including its half-life in microsomal assays, could not be located.

Enzyme-Mediated Metabolite Formation: There are no reports characterizing the metabolites formed from this compound through enzymatic processes.

Stereoselective Metabolism of Analogs: No literature was found detailing the stereoselective metabolism of compounds analogous to this compound.

Due to the absence of specific research data for this compound in these areas, it is not possible to generate the requested article while adhering to the strict requirements for scientifically accurate and focused content. The compound appears to be a novel chemical entity or a research intermediate that has not yet been subjected to the detailed biochemical and metabolic investigations required to fulfill the article's outline.

Emerging Research Directions and Future Perspectives for 3 Piperazin 1 Yl Pyridin 4 Amine

Development of Advanced Methodologies for Compound Synthesis and Analytical Characterization

Future research into 3-(Piperazin-1-yl)pyridin-4-amine will likely benefit from the adoption of advanced and efficient synthetic methodologies. While classical approaches to forming pyridine (B92270) and piperazine (B1678402) rings are well-established, modern techniques can offer improved yields, reduced reaction times, and greater substrate scope.

Advanced Synthesis Routes:

Palladium-Catalyzed Cross-Coupling: Methodologies such as the Buchwald-Hartwig amination could be further optimized for the synthesis of arylpiperazines, potentially providing an efficient route to the core structure under mild conditions. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, enhancing safety and scalability. Applying this to the multi-step synthesis of the target compound could streamline its production for further studies.

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates for the formation of heterocyclic systems, including pyrazolo[3,4-b]pyridines, and could be adapted for the efficient synthesis of this compound and its derivatives. researchgate.net

Catalytic Hydrogenation: The synthesis of piperidine (B6355638) rings often involves the hydrogenation of pyridine precursors. nih.gov Advanced catalytic systems, including organocatalysis, could offer stereoselective methods for creating substituted piperazine analogs. nih.gov

Analytical Characterization: For robust analytical characterization, especially of novel derivatives and their behavior in biological matrices, advanced techniques are crucial.

HPLC with Derivatization: To detect trace amounts of piperazine-containing compounds, high-performance liquid chromatography (HPLC) coupled with UV or fluorescence detection can be enhanced through chemical derivatization. researchgate.net Reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be used to create stable, highly detectable derivatives. researchgate.net

Mass Spectrometry: Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be improved for peptide analysis by using piperazine derivatives to enhance ionization efficiency. nih.gov This suggests a potential application for derivatives of the title compound in proteomics.

Table 1: Potential Advanced Synthesis Methodologies

| Methodology | Potential Advantage | Relevant Precursor Type |

|---|---|---|

| Pd-Catalyzed Amination | High efficiency for C-N bond formation | Aryl halides and piperazine |

| Flow Chemistry | Scalability and safety | Various starting materials |

| Microwave-Assisted Synthesis | Reduced reaction times | Pyridine and piperazine precursors |

Exploration of Novel Biochemical Targets and Molecular Interactions beyond Current Scope

The piperazine-pyridine scaffold is a privileged structure found in compounds targeting a wide array of biological molecules. This suggests that this compound could have untapped potential against various biochemical targets beyond its currently understood scope.

Potential Target Classes:

Kinases: Derivatives of similar scaffolds have shown inhibitory activity against kinases crucial in cell signaling pathways. For instance, pyrimidin-4-one derivatives with a piperazine ring act as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). nih.gov Furthermore, the PI3K/Akt/mTOR pathway, often dysregulated in cancer, is a known target for imidazo[1,2-a]pyridine (B132010) derivatives containing a piperazine moiety. nih.gov

Phosphodiesterases (PDEs): Certain pyridine derivatives are known to inhibit phosphodiesterases, such as PDE3A, which are involved in various cellular processes and are considered potential targets in oncology. nih.gov

Urease: Pyridylpiperazine hybrids have recently been identified as potent inhibitors of urease, an enzyme crucial for the survival of pathogens like Helicobacter pylori. nih.gov

Epigenetic Targets: The Mixed Lineage Leukemia 1 (MLL1) protein, a histone methyltransferase implicated in leukemia, is another potential target class, as inhibitors often feature complex heterocyclic systems. nih.gov

Future research should involve broad-based screening of this compound and its novel derivatives against panels of these and other enzymes and receptors to uncover new biological activities.

Table 2: Potential Novel Biochemical Targets

| Target Class | Example Target | Rationale based on Similar Scaffolds | Citation |

|---|---|---|---|

| Protein Kinases | GSK-3β, PI3K/mTOR | Piperazine-containing heterocycles show inhibitory activity. | nih.govnih.gov |

| Hydrolases | Phosphodiesterase-3 (PDE3) | Pyridine derivatives are known PDE inhibitors. | nih.gov |

| Metalloproteins | Urease | Pyridylpiperazine hybrids are effective urease inhibitors. | nih.gov |

Integration of Advanced Computational and Experimental Approaches in Design and Discovery

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. For this compound, a robust in silico approach can guide the synthesis of new derivatives with higher probabilities of desired biological activity and favorable pharmacokinetic profiles.

Computational Strategies:

Molecular Docking and Dynamics: These methods can predict the binding modes and affinities of the compound and its derivatives within the active sites of potential targets like kinases or G-protein coupled receptors. nih.govnih.gov Molecular dynamics simulations can further assess the stability of these interactions over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies can be employed to build models that correlate structural features with biological activity. researchgate.net These models can then be used to virtually screen new designs before committing to synthesis.

DFT and ADMET Prediction: Density Functional Theory (DFT) can be used to describe the electronic structure and reactivity of the molecules. nih.gov In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are essential for early-stage filtering of compounds with poor drug-like properties. nih.govnih.gov

An integrated workflow where computational predictions guide experimental synthesis and testing, with the results feeding back to refine the computational models, will be a powerful engine for discovery.

Potential Roles as Probes for Biological Systems or as Chemical Tools for Pathway Elucidation

Beyond direct therapeutic applications, this compound and its derivatives hold promise as chemical probes for studying biological systems. Their ability to potentially interact with specific targets can be harnessed to visualize and investigate cellular pathways.

Positron Emission Tomography (PET) Probes: A key future direction is the development of radiolabeled versions of this compound. For example, an imidazo[1,2-a]pyridine derivative containing a piperazine moiety has been successfully labeled with carbon-11 (B1219553) to create a PET probe for imaging the PI3K/mTOR pathway in cancer. nih.gov Similarly, by incorporating isotopes like ¹¹C or ¹⁸F, derivatives of this compound could be developed into novel PET tracers to non-invasively study the distribution and function of their biological targets in vivo.

Chemical Tools for Pathway Analysis: If the compound is found to be a selective inhibitor of a particular enzyme, it can be used as a chemical tool to elucidate the role of that enzyme in various signaling cascades. By observing the downstream effects of inhibiting the target, researchers can gain a deeper understanding of complex biological pathways.

Unexplored Derivatization Strategies and Scaffold Modifications for Enhanced Academic Insight

The chemical structure of this compound is ripe for modification, offering numerous avenues for creating diverse chemical libraries for academic and industrial research. Exploring these derivatization strategies can lead to compounds with enhanced potency, selectivity, or novel properties.

Unexplored Modification Strategies:

N-Piperazinyl Modifications: The secondary amine of the piperazine ring is a prime site for derivatization. While simple alkylation or acylation is common, more complex moieties could be introduced. For example, reacting the piperazine with various N-arylacetamides or N-arylpropanamides has been shown to be a successful strategy for generating diversity in similar compounds. nih.gov

Amino Group Derivatization: The 4-amino group on the pyridine ring provides another handle for chemical modification, such as through acylation, sulfonylation, or reductive amination, to explore interactions in different binding pockets.

Scaffold Hopping and Ring Fusion: The pyridine ring could be replaced by other heteroaromatic systems (e.g., pyrimidine (B1678525), pyrazine) to explore the impact on biological activity. drugbank.commdpi.com Furthermore, the synthesis of fused-ring systems, such as thieno[3,2-c]pyridine, could lead to conformationally constrained analogs with altered pharmacological profiles. nih.gov

Hybrid Molecule Design: A promising strategy involves conjugating the this compound scaffold with other known pharmacophores. For instance, creating hybrids with structures like 1,3,4-oxadiazole (B1194373) and quinoline (B57606) has been explored for other piperazine-containing compounds to generate novel anticonvulsant agents. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-chloro-7-nitrobenzofuran |

| 2-(Piperazin-1-yl)pyridin-3-amine |

| 1,3,4-oxadiazole |

| Quinoline |

| Thieno[3,2-c]pyridine |

| Pyrimidine |

| Pyrazine |

| Imidazo[1,2-a]pyridine |

| Pyrazolo[3,4-b]pyridine |

Q & A

Q. What are the standard synthetic routes for 3-(Piperazin-1-yl)pyridin-4-amine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling a pyridine derivative with a piperazine ring. A common approach includes nucleophilic aromatic substitution (NAS) between 4-aminopyridine and a piperazine derivative under reflux in polar aprotic solvents (e.g., DMF or DMSO). Catalytic bases like K₂CO₃ or Cs₂CO₃ enhance reactivity . Optimization involves screening reaction temperatures (80–120°C), stoichiometric ratios (1:1.2–1:5 for pyridine:piperazine), and catalysts (e.g., CuI for NAS acceleration). Post-reaction purification via column chromatography or recrystallization ensures high yields (60–85%) and purity (>95%) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., piperazine protons at δ 2.5–3.5 ppm; pyridine aromatic protons at δ 7.5–8.5 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ = 205.1334 for C₉H₁₃N₅). FT-IR identifies functional groups (N-H stretching at ~3300 cm⁻¹; aromatic C=C at ~1600 cm⁻¹) .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store in airtight, light-protected containers at –20°C under inert gas (N₂ or Ar) to prevent oxidation or hydrolysis. Stability studies using HPLC-UV over 6–12 months at 4°C and –20°C confirm degradation <5% under optimal conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies by synthesizing analogs with systematic modifications (e.g., substituents on the piperazine or pyridine rings). Use in vitro assays (e.g., receptor binding or enzymatic inhibition) under standardized conditions (pH, temperature, cell lines). Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) to isolate confounding variables .

Q. What experimental strategies optimize regioselectivity in piperazine-pyridine coupling reactions?

- Methodological Answer : Apply density functional theory (DFT) calculations to predict reactive sites on the pyridine ring. Experimentally, use directing groups (e.g., nitro or methoxy) to steer NAS toward the 3-position. Screen solvents (e.g., DMF vs. THF) and additives (e.g., KI for NAS acceleration). Design of experiments (DoE) with factorial designs (e.g., 2³ for temperature, solvent, catalyst) identifies optimal conditions .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

- Methodological Answer : Develop a UPLC-MS/MS protocol with calibration curves (1–1000 ng/mL) in plasma or tissue homogenates. Validate parameters:

Q. What computational tools predict the pharmacokinetic (PK) properties of this compound derivatives?

- Methodological Answer : Use molecular docking (AutoDock Vina) to assess target binding (e.g., serotonin or dopamine receptors). Predict ADME properties via SwissADME or ADMETLab 2.0 (e.g., logP ~1.5–2.5, BBB permeability >0.3). Validate predictions with PAMPA assays for permeability and microsomal stability tests (t½ > 30 min) .

Q. How do steric and electronic effects influence the stability of this compound under acidic conditions?

- Methodological Answer : Perform accelerated degradation studies (0.1 M HCl, 40°C) monitored by HPLC-DAD . Compare degradation rates of analogs with bulky (e.g., 4-methylpiperazine) vs. electron-withdrawing (e.g., 4-CF₃) groups. Use NMR kinetics to track protonation states and DFT to model transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.